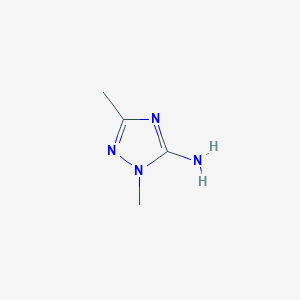

1,3-dimetil-1H-1,2,4-triazol-5-amina

Descripción general

Descripción

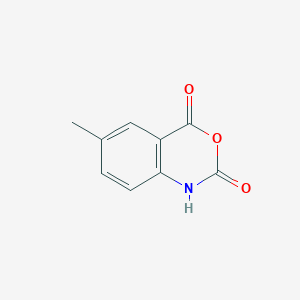

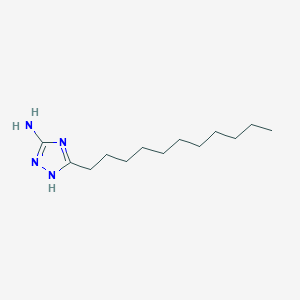

“1,3-dimethyl-1H-1,2,4-triazol-5-amine” is a compound with the CAS Number: 51108-32-8 and a molecular weight of 112.13 . It is a solid at room temperature . The 1,2,4-triazole nucleus is an important pharmacophore that interacts with biological receptors due to its dipole character, hydrogen bonding capacity, rigidity, and solubility .

Synthesis Analysis

The synthesis of 1,2,4-triazole compounds has attracted much attention due to their broad biological activities . The synthesis methods of triazole compounds from various nitrogen sources have been summarized in the past 20 years .

Molecular Structure Analysis

The 1,2,4-triazole ring acts as isosteres of amide, ester, and carboxylic acid . It may be formally derived from pyrazole by substitution of a carbon at position-4 by a nitrogen atom . 1,2,4-Triazole exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) .

Chemical Reactions Analysis

Triazoles are the most stable compounds and are difficult to cleave . They have been used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

El anillo triazol, una estructura central en 1,3-dimetil-1H-1,2,4-triazol-5-amina, es frecuente en la química medicinal debido a su parecido con el enlace amida, ofreciendo alta estabilidad química y la capacidad de formar enlaces de hidrógeno . Este compuesto se ha utilizado en el desarrollo de varios fármacos, incluidos anticonvulsivos, antibióticos, agentes anticancerígenos y antibióticos β-lactámicos .

Síntesis orgánica

En química orgánica, This compound sirve como un versátil bloque de construcción. Su estabilidad en condiciones tanto ácidas como básicas lo convierte en un excelente candidato para construir moléculas complejas a través de reacciones como la química de clic .

Química de polímeros

La parte triazol es instrumental en la química de polímeros, donde se puede utilizar para crear polímeros con propiedades específicas, como mayor estabilidad térmica o funcionalidades novedosas. La incorporación de unidades triazol en los polímeros puede mejorar su alcance de aplicación en varias industrias .

Química supramolecular

Debido a su fuerte momento dipolar y su capacidad para participar en enlaces de hidrógeno, This compound es significativo en química supramolecular. Se puede utilizar para diseñar moléculas que forman estructuras complejas con comportamientos específicos .

Bioconjugación y biología química

En la bioconjugación, este compuesto se puede utilizar para unir varias biomoléculas entre sí o a superficies, lo cual es crucial en el desarrollo de biosensores y herramientas de diagnóstico. En biología química, puede ayudar a comprender los procesos biológicos a nivel molecular .

Imágenes fluorescentes y ciencia de materiales

El anillo triazol puede ser parte de sondas fluorescentes utilizadas en técnicas de imagenología, que son esenciales para estudiar sistemas biológicos. Además, sus propiedades únicas hacen de This compound un componente valioso en el desarrollo de nuevos materiales con posibles aplicaciones en electrónica y nanotecnología .

Mecanismo De Acción

Target of Action

It is known that triazole derivatives, which include 1,3-dimethyl-1h-1,2,4-triazol-5-amine, have a broad spectrum of biological activities . They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .

Mode of Action

Triazole derivatives are known for their ability to engage in hydrogen bonding and active involvement in dipole-dipole and π-stacking interactions, which contribute to their enhanced biocompatibility .

Biochemical Pathways

It is known that triazole derivatives can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

It is known that triazole derivatives can have a broad range of biological activities, which suggests that they can have diverse molecular and cellular effects .

Action Environment

It is known that the biological activities of triazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

Direcciones Futuras

Given the importance of the triazole scaffold, its synthesis has attracted much attention . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus will provide inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

Análisis Bioquímico

Biochemical Properties

1,3-dimethyl-1H-1,2,4-triazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 1,3-dimethyl-1H-1,2,4-triazol-5-amine to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of 1,3-dimethyl-1H-1,2,4-triazol-5-amine on cellular processes are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways . Additionally, 1,3-dimethyl-1H-1,2,4-triazol-5-amine can modulate cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, 1,3-dimethyl-1H-1,2,4-triazol-5-amine exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes, and either inhibit or activate their activity. This binding often involves interactions with specific amino acid residues in the enzyme’s active site . Furthermore, 1,3-dimethyl-1H-1,2,4-triazol-5-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-dimethyl-1H-1,2,4-triazol-5-amine can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 1,3-dimethyl-1H-1,2,4-triazol-5-amine is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, which can affect its long-term impact on cellular function. In both in vitro and in vivo studies, the temporal effects of 1,3-dimethyl-1H-1,2,4-triazol-5-amine have been observed, with some studies noting changes in cellular responses over time.

Dosage Effects in Animal Models

The effects of 1,3-dimethyl-1H-1,2,4-triazol-5-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At higher doses, 1,3-dimethyl-1H-1,2,4-triazol-5-amine can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels.

Metabolic Pathways

1,3-dimethyl-1H-1,2,4-triazol-5-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in these pathways, influencing metabolic flux and metabolite levels . For example, it can affect the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and other essential biomolecules. These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of 1,3-dimethyl-1H-1,2,4-triazol-5-amine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, 1,3-dimethyl-1H-1,2,4-triazol-5-amine may localize to specific cellular compartments, where it can exert its effects. The distribution of the compound within tissues can also influence its overall impact on biological processes.

Subcellular Localization

The subcellular localization of 1,3-dimethyl-1H-1,2,4-triazol-5-amine is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with specific biomolecules and influence cellular processes. The subcellular localization of 1,3-dimethyl-1H-1,2,4-triazol-5-amine can also affect its stability and degradation, further modulating its biological activity.

Propiedades

IUPAC Name |

2,5-dimethyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-3-6-4(5)8(2)7-3/h1-2H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSJKEGYOGBWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308670 | |

| Record name | 1,3-dimethyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51108-32-8 | |

| Record name | 51108-32-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dimethyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

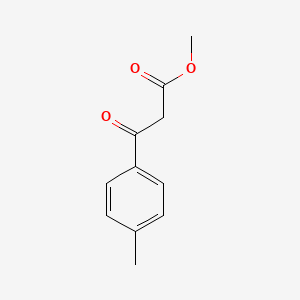

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

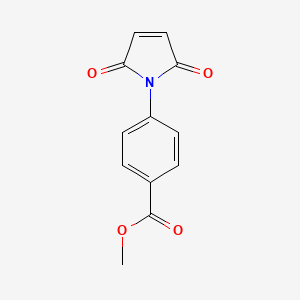

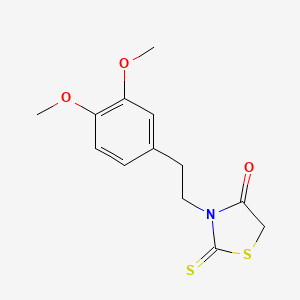

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1362437.png)

![4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL](/img/structure/B1362439.png)

![3-Bromothieno[2,3-b]pyridine](/img/structure/B1362443.png)

![N-[(4-methylphenyl)methyl]aniline](/img/structure/B1362452.png)

![Ethyl 4-[(mercaptoacetyl)amino]benzoate](/img/structure/B1362454.png)